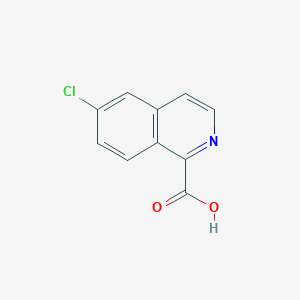
6-Chloroisoquinoline-1-carboxylic acid
説明
6-Chloroisoquinoline-1-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO2 and its molecular weight is 207.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Chloroisoquinoline-1-carboxylic acid (CIQCA) is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure, which consists of a fused benzene and pyridine ring. This structure, characterized by the presence of a chlorine atom at position 6 and a carboxylic acid group at position 1, suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of CIQCA is C_10H_7ClN_O_2, and its structural features contribute to its biological activity:
- Chlorine Atom : The electron-withdrawing nature of the chlorine atom enhances the compound's reactivity.
- Carboxylic Acid Group : This functional group can participate in various chemical reactions, including decarboxylation and esterification, which may influence its biological interactions.
Biological Activity
Research indicates that CIQCA exhibits notable biological activities, particularly in the areas of anti-inflammatory and antimicrobial effects. These activities are attributed to the compound's ability to interact with biological macromolecules.
Anti-inflammatory Activity
Studies have shown that CIQCA can inhibit certain enzymes involved in inflammatory pathways. For instance, derivatives of CIQCA have demonstrated efficacy in reducing inflammatory responses in cellular models. The compound's structural characteristics allow it to modulate signaling pathways associated with inflammation, making it a potential candidate for developing anti-inflammatory drugs.
Antimicrobial Activity
CIQCA has also been evaluated for its antimicrobial properties. Research indicates that it can inhibit the growth of various pathogens, including Salmonella enterica. The effectiveness of CIQCA against this pathogen was found to be higher in acidic environments (pH 4.5), which is relevant for its application as a biopreservative in food products .
Comparative Analysis with Related Compounds
To understand the specificity of CIQCA's activity, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Chloroisoquinoline-6-carboxylic acid | C_10H_7ClN_O_2 | Chloro group at a different position; potential different biological activity |
| Isoquinoline | C_9H_7N | Basic structure without carboxylic acid; less polar |
| 6-Methoxyisoquinoline | C_10H_9NO | Methoxy group instead of chloro; different reactivity |
| 5-Chloroisoquinoline | C_10H_7ClN | Chloro at position five; different pharmacological profile |
The unique positioning of the chloro and carboxylic groups in CIQCA contributes to its distinct reactivity and biological activity compared to these similar compounds.
The mechanisms through which CIQCA exerts its biological effects are still under investigation. However, preliminary studies suggest that its interactions with cellular targets may involve:
- Enzyme Inhibition : CIQCA may inhibit key enzymes involved in inflammatory processes.
- Disruption of Biofilm Formation : The compound has shown potential in preventing biofilm formation by pathogens, which is crucial for treating infections.
Case Studies and Research Findings
- Study on Anti-inflammatory Effects : A study demonstrated that derivatives of CIQCA significantly reduced pro-inflammatory cytokine levels in vitro, suggesting its potential as an anti-inflammatory agent.
- Antimicrobial Efficacy Against S. enterica : In controlled experiments, CIQCA exhibited strong inhibition against S. enterica, particularly under acidic conditions, highlighting its potential use as a food preservative .
- Comparative Studies : Research comparing CIQCA with other isoquinoline derivatives showed that it possesses superior antimicrobial properties due to its specific structural features.
特性
IUPAC Name |
6-chloroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJRVNVGFZPCJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=O)O)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731399 | |
| Record name | 6-Chloroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179149-30-4 | |
| Record name | 6-Chloroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















